

An In-depth Technical Guide to Isophthalic Acid: Chemical Structure, Properties, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Isophthalate*

Cat. No.: *B1238265*

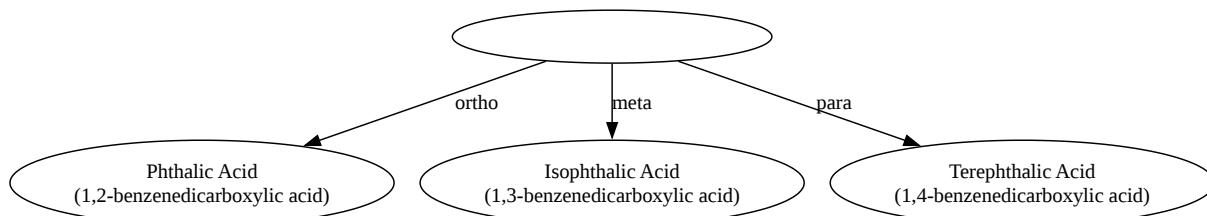
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isophthalic acid (IPA) is an aromatic dicarboxylic acid with the chemical formula $C_6H_4(COOH)_2$.
[1][2][3] As a key industrial chemical, it is an isomer of phthalic acid and terephthalic acid, distinguished by the meta-positioning of its two carboxylic acid groups on the benzene ring.[1][2][4][5] This structural arrangement imparts a unique set of physical and chemical properties that make it a critical component in the synthesis of a wide range of polymers. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis protocols, and key applications of isophthalic acid, with a focus on its role in the production of high-performance polymers such as polyethylene terephthalate (PET) resins and unsaturated polyester resins (UPR).[1][6]

Chemical Structure and Identification


Isophthalic acid, systematically named benzene-1,3-dicarboxylic acid, consists of a benzene ring substituted with two carboxyl groups at the 1 and 3 positions.[2][7] This meta-orientation is a key determinant of its chemical reactivity and the properties of the polymers derived from it. The presence of the carboxyl groups allows for the formation of hydrogen bonds, leading to the crystalline nature of the solid.[1]

Isophthalic Acid

C C C C C C

[Click to download full resolution via product page](#)

Isophthalic acid is one of three isomers of benzenedicarboxylic acid. The other two isomers are phthalic acid (ortho-isomer) and terephthalic acid (para-isomer).[\[2\]](#)[\[4\]](#)[\[5\]](#)

[Click to download full resolution via product page](#)

Physicochemical Properties

Isophthalic acid is a white crystalline solid with a slight unpleasant odor.[\[5\]](#) A summary of its key quantitative properties is presented in the tables below for easy reference and comparison.

Table 1: General Physicochemical Properties of Isophthalic Acid

Property	Value	Reference
Molecular Formula	C ₈ H ₆ O ₄	[1] [2]
Molar Mass	166.13 g/mol	[1]
Appearance	White crystalline solid	[1] [5]
Density	1.526 g/cm ³	[1]
Melting Point	345-348 °C	[8]
Boiling Point	Sublimes	[9]
pKa ₁	3.46	[1]
pKa ₂	4.46	[1]

Table 2: Solubility of Isophthalic Acid

Solvent	Solubility	Temperature (°C)	Reference
Water	Insoluble	25	[1]
Ethanol	Soluble	25	[5]
Acetone	Soluble	25	[5]
Dimethylformamide	Soluble	25	[1]
Acetic Acid	Soluble	25	[10]
Benzene	Insoluble	25	[10]

Experimental Protocols

Synthesis of Isophthalic Acid via Oxidation of m-Xylene

The industrial production of isophthalic acid is primarily achieved through the liquid-phase air oxidation of m-xylene, often referred to as the Amoco process.[\[11\]](#)[\[12\]](#)

Objective: To synthesize isophthalic acid by the catalytic oxidation of m-xylene.

Materials:

- m-Xylene
- Acetic acid (solvent)
- Cobalt acetate (catalyst)
- Manganese acetate (catalyst)
- Bromine-containing compound (promoter, e.g., hydrogen bromide)
- Pressurized reactor equipped with a stirrer, gas inlet, and condenser
- Air or oxygen source

Procedure:

- A mixture of m-xylene, acetic acid, and the catalyst system (cobalt and manganese salts with a bromine promoter) is charged into the reactor.[11][13]
- The reactor is pressurized and heated to a temperature typically in the range of 170-200°C. [11]
- Air or an oxygen-containing gas is continuously fed into the reactor while vigorously stirring the mixture.[11][13]
- The oxidation reaction is highly exothermic and requires careful temperature control.
- The reaction proceeds for a sufficient duration to achieve a high conversion of m-xylene.
- Upon completion, the reactor is cooled, and the resulting slurry, containing precipitated crude isophthalic acid, is collected.[12]

[Click to download full resolution via product page](#)

Purification of Isophthalic Acid

Crude isophthalic acid from the synthesis process contains impurities such as unreacted m-xylene, solvent, and by-products. Purification is essential to obtain a high-purity product suitable for polymerization.[10][14]

Objective: To purify crude isophthalic acid.

Method 1: Crystallization

- The crude isophthalic acid is dissolved in a suitable solvent (e.g., water or N-methyl pyrrolidone) at an elevated temperature to form a saturated solution.[15]

- The hot solution is filtered to remove any insoluble impurities.
- The filtrate is then cooled, or the pressure is reduced, to induce crystallization of the purified isophthalic acid.[15]
- The resulting crystals are separated by filtration, washed with a clean solvent, and dried.[15]

Method 2: Hydrogenation

- Crude isophthalic acid is dissolved in a polar solvent, typically water, at high temperature and pressure.[10][12]
- The solution is passed through a catalyst bed containing a Group VIII noble metal (e.g., palladium) on a carbon support in the presence of hydrogen.[10]
- This process converts colored impurities to colorless compounds.
- The hydrogenated solution is then cooled to crystallize the purified isophthalic acid, which is subsequently separated and dried.[10]

Analysis of Isophthalic Acid by High-Performance Liquid Chromatography (HPLC)

HPLC is a common method for determining the purity of isophthalic acid and for quantifying it in polymer matrices.[9][16][17]

Objective: To determine the purity of an isophthalic acid sample.

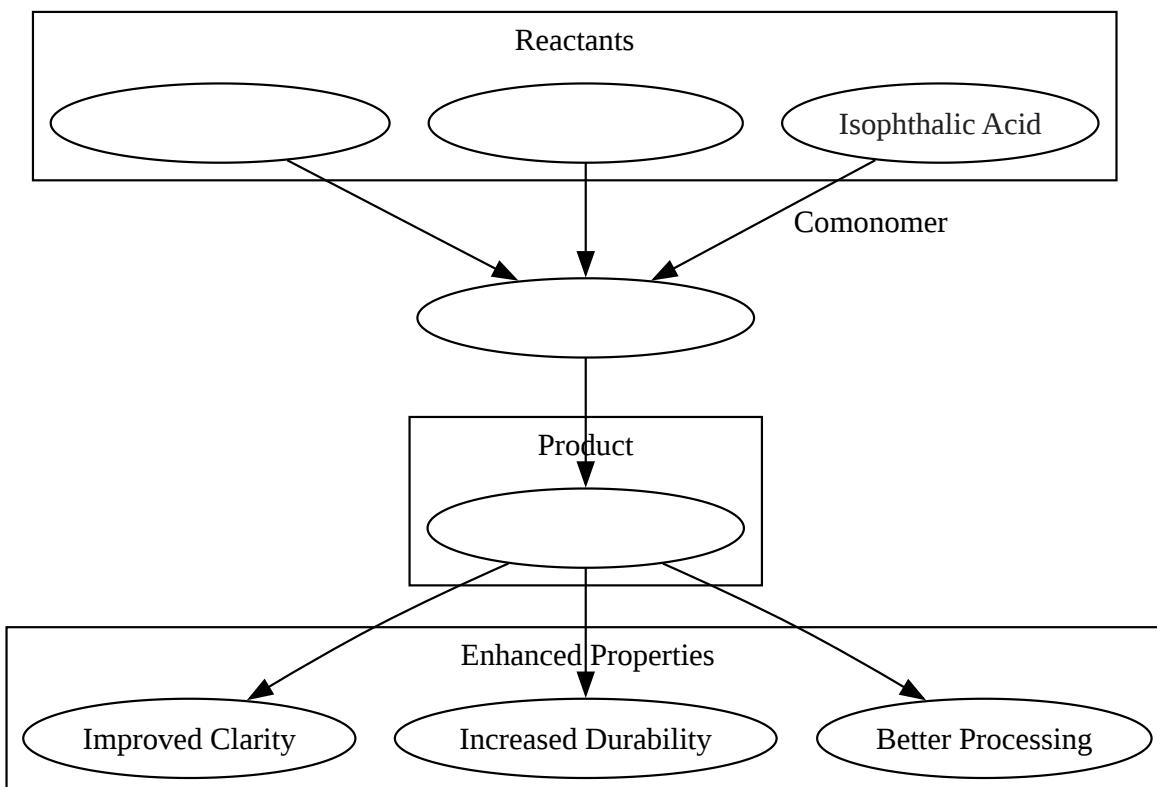
Instrumentation and Conditions:

- HPLC System: With a UV detector.
- Column: A reversed-phase C18 column is typically used.[17]
- Mobile Phase: A mixture of methanol and water (e.g., 15:85 v/v), with the pH adjusted to be acidic (e.g., pH 3 with phosphoric acid).[9][17]
- Flow Rate: Approximately 1.0 mL/min.[17]

- Detection: UV detection at a wavelength of 254 nm.[17]

Procedure:

- Prepare a standard solution of high-purity isophthalic acid of a known concentration in the mobile phase.
- Prepare the sample solution by dissolving a known weight of the isophthalic acid sample in the mobile phase.
- Inject the standard and sample solutions into the HPLC system.
- The purity of the sample is determined by comparing the peak area of isophthalic acid in the sample chromatogram to that of the standard. Impurities will appear as separate peaks.


Applications in Polymer Science and Drug Development

The primary application of isophthalic acid is in the production of various polymers, where it serves as a comonomer to enhance specific properties of the final material.

Polyethylene Terephthalate (PET) Resins

Isophthalic acid is often used as a modifier in the production of PET resins for applications such as beverage bottles and food packaging.[1][18][19][20] Its inclusion in the polymer chain disrupts the crystalline structure of PET, which can lead to:

- Improved Clarity: Reduced crystallinity results in more transparent materials.[18][20]
- Enhanced Mechanical Properties: Increased impact resistance and durability.[18][19]
- Better Processing Characteristics: The modified PET can often be processed more efficiently.[18]

[Click to download full resolution via product page](#)

Unsaturated Polyester Resins (UPR) and Coatings

A significant portion of isophthalic acid production is dedicated to the synthesis of UPR and alkyd resins for coatings.[6][19][20] The incorporation of isophthalic acid into these resins imparts:

- Improved Thermal Resistance[20]
- Enhanced Mechanical Performance[20]
- Greater Resistance to Chemicals and Water[20]
- Increased Hardness and Durability[20]

High-Performance Polymers

Isophthalic acid is a precursor for high-performance polymers such as the fire-resistant material Nomex and polybenzimidazole.^[1] These materials are utilized in demanding applications requiring exceptional thermal and chemical stability.

Relevance to Drug Development

While not a common pharmaceutical ingredient itself, isophthalic acid derivatives can be explored as building blocks in medicinal chemistry for the synthesis of novel compounds. Its rigid, well-defined structure can serve as a scaffold for designing molecules with specific spatial arrangements of functional groups. Furthermore, understanding its properties is relevant in the context of developing drug delivery systems that may utilize isophthalic acid-based polymers.

Conclusion

Isophthalic acid is a versatile and industrially significant aromatic dicarboxylic acid. Its unique meta-substituted structure provides a valuable combination of properties that are leveraged in the production of a wide array of high-performance polymers. For researchers and professionals in materials science and drug development, a thorough understanding of the synthesis, purification, and properties of isophthalic acid is crucial for the innovation of new materials and molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Isophthalic acid - Wikipedia [en.wikipedia.org]
- 2. Main-Product: Benzenedicarboxylic Acid [portfolio-pplus.com]
- 3. Method for producing isophthalic acid through oxidation of m-xylene - Eureka | PatSnap [eureka.patsnap.com]
- 4. Phthalic acid - Wikipedia [en.wikipedia.org]

- 5. Benzenedicarboxylic acid - Wikipedia [en.wikipedia.org]
- 6. Synthesis Solutions CA | Isophthalic Acid supplier distributor | isomer of phthalic acid and terephthalic acid | PET | 121-91-5 [barentz-na.com]
- 7. (a) Draw the three isomers of benzenedicarboxylic acid. (b) The i... | Study Prep in Pearson+ [pearson.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. HPLC Method for Analysis of Isophthalic acid on Primesep B Column | SIELC Technologies [sielc.com]
- 10. Purification of crude isophthalic acid (Patent) | OSTI.GOV [osti.gov]
- 11. CN101704741A - Process for producing isophthalic acid - Google Patents [patents.google.com]
- 12. cdn.intratec.us [cdn.intratec.us]
- 13. Method for producing isophthalic acid by oxidation of m-xylene - Patent CN-114181075-A - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. scholar.tecnico.ulisboa.pt [scholar.tecnico.ulisboa.pt]
- 15. WO1999057090A1 - Process for purifying isophthalic acid by crystallization - Google Patents [patents.google.com]
- 16. helixchrom.com [helixchrom.com]
- 17. [Determination of isophthalic acid in polyethylene glycol terephthalate fiber by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. nbinno.com [nbinno.com]
- 19. The Role of Purified Isophthalic Acid (PIA) in Modern Manufacturing [goldendyechem.co.in]
- 20. ISOPTHTHALIC ACID - Ataman Kimya [atamanchemicals.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Isophthalic Acid: Chemical Structure, Properties, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1238265#isophthalic-acid-chemical-structure-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com